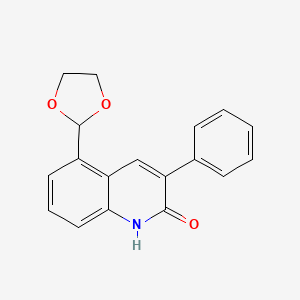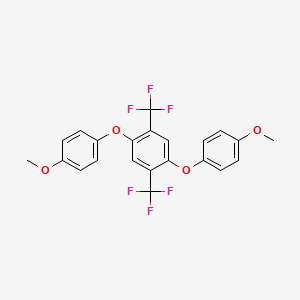![molecular formula C6F6N4S3 B6301920 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] CAS No. 2301856-18-6](/img/structure/B6301920.png)
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] (TFTD) is an organic compound that has been used in a variety of scientific research applications. It is a trifluoromethylated thiadiazole derivative that has been found to have a number of advantageous properties, including increased solubility, increased stability, and improved reactivity. TFTD has been used in a variety of applications, ranging from organic synthesis to biochemistry and physiology.
科学研究应用
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. In organic synthesis, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as a building block for the synthesis of a variety of organic compounds. In biochemistry, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In physiology, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been used as an inhibitor of the enzyme glutathione-S-transferase, which is involved in the detoxification of xenobiotics.
作用机制
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to act as an inhibitor of several enzymes, including acetylcholinesterase and glutathione-S-transferase. The mechanism of action of 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is not yet fully understood, but it is believed to involve the binding of the trifluoromethyl group to the active site of the enzyme, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to have a number of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of acetylcholinesterase and glutathione-S-transferase, as well as to have antioxidant activity. In vivo, 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has been found to reduce inflammation and to have neuroprotective effects.
实验室实验的优点和局限性
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of stability. It is also highly soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to using 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] in laboratory experiments. It is relatively expensive, and its mechanism of action is not yet fully understood.
未来方向
There are a number of potential future directions for the use of 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] in scientific research. One potential direction is to further explore its mechanism of action, as this could lead to the development of more effective inhibitors of enzymes. Another potential direction is to explore its potential applications in drug discovery, as it has already been shown to have inhibitory activity against a number of enzymes. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective methods for its preparation.
合成方法
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] can be prepared via a number of methods, including the reaction of thioamides with trifluoromethyl iodide in the presence of a base. This reaction is carried out in a polar solvent, such as dimethylformamide (DMF), and the product can be purified by recrystallization. Other methods of synthesis include the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with thioamides or thioacids, as well as the reaction of trifluoromethyl halides with thioamides.
属性
IUPAC Name |
3-(trifluoromethyl)-5-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N4S3/c7-5(8,9)1-13-3(18-15-1)17-4-14-2(16-19-4)6(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRUVGYTCQZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)SC2=NC(=NS2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)


![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)






![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)